molecular formula C23H19NO6 B11964270 2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid CAS No. 7249-23-2

2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid

Katalognummer: B11964270
CAS-Nummer: 7249-23-2
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: LEEYKTWGHHBAOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid is a complex organic compound with the molecular formula C23H19NO6. This compound is known for its unique structural features, which include a nitrobenzoic acid moiety and a diphenylpropoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-nitrobenzoic acid with 1,2-diphenylpropane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diphenylpropoxy group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(1,2-Diphenylpropoxy)carbonyl]-4-nitrobenzoic acid
  • 2-[(1,2-Diphenylpropoxy)carbonyl]-6-aminobenzoic acid
  • 2-[(1,2-Diphenylpropoxy)carbonyl]-6-hydroxybenzoic acid

Uniqueness

2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and diphenylpropoxy groups allows for a wide range of chemical modifications and applications .

Eigenschaften

CAS-Nummer

7249-23-2

Molekularformel

C23H19NO6

Molekulargewicht

405.4 g/mol

IUPAC-Name

2-(1,2-diphenylpropoxycarbonyl)-6-nitrobenzoic acid

InChI

InChI=1S/C23H19NO6/c1-15(16-9-4-2-5-10-16)21(17-11-6-3-7-12-17)30-23(27)18-13-8-14-19(24(28)29)20(18)22(25)26/h2-15,21H,1H3,(H,25,26)

InChI-Schlüssel

LEEYKTWGHHBAOC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.